Bismuth(III) sulfide

Descripción general

Descripción

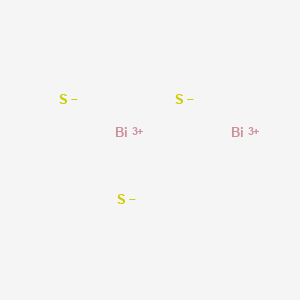

Bismuth(III) sulfide is a chemical compound composed of bismuth and sulfur with the chemical formula Bi2S3. It naturally occurs as the mineral bismuthinite. This compound is known for its brown powder appearance and is insoluble in water but soluble in acids . This compound is isostructural with stibnite, a form of antimony(III) sulfide, and has unique structural properties where bismuth atoms are in two different environments, both having seven-coordinate bismuth atoms .

Synthetic Routes and Reaction Conditions:

Reaction with Hydrogen Sulfide: this compound can be synthesized by reacting a bismuth(III) salt with hydrogen sulfide. The reaction is as follows: [ 2 \text{Bi}^{3+} + 3 \text{H}_2\text{S} \rightarrow \text{Bi}_2\text{S}_3 + 6 \text{H}^+ ]

Reaction of Elemental Bismuth and Sulfur: Another method involves the reaction of elemental bismuth with elemental sulfur in an evacuated silica tube at 500°C for 96 hours: [ 2 \text{Bi} + 3 \text{S} \rightarrow \text{Bi}_2\text{S}_3 ]

Industrial Production Methods:

Hydrothermal Synthesis: this compound nanorods can be prepared from bismuth(III) monosalicylate and thioglycolic acid through a hydrothermal reaction in water at 180°C.

Solvothermal Synthesis: this compound nanoparticles can be synthesized using bismuth diethyldithiocarbamate as a single-source precursor.

Types of Reactions:

Reaction with Acids: this compound reacts with acids to produce hydrogen sulfide gas, which has a characteristic odor.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.

Common Reagents and Conditions:

Acids: Common acids used in reactions with this compound include hydrochloric acid and sulfuric acid.

Temperature and Pressure: Reactions often require elevated temperatures and controlled environments, such as evacuated silica tubes for high-temperature reactions.

Major Products:

Hydrogen Sulfide Gas: Produced when this compound reacts with acids.

Other Bismuth Compounds: this compound serves as a starting material for synthesizing various bismuth compounds.

Aplicaciones Científicas De Investigación

Optoelectronic Applications

Bismuth(III) sulfide has been extensively studied for its potential in optoelectronic devices, particularly in solar cells and photodetectors.

- Solar Cells : Recent studies have demonstrated that can be effectively used in thin-film solar cells. For instance, chromium-doped thin films produced via chemical bath deposition exhibited improved optoelectronic properties, with a bandgap reduction from 1.30 to 1.17 eV upon doping. This modification enhances the material's ability to absorb a broader spectrum of light, thereby increasing the efficiency of solar energy conversion .

- Photodetectors : The material's high absorption coefficient and suitable bandgap make it an excellent candidate for photodetection applications, particularly in the infrared range. The ability to tune its optical properties through doping allows for tailored performance in specific applications .

Environmental Remediation

The environmental applications of focus primarily on its use in wastewater treatment and pollutant removal.

- Heavy Metal Removal : Research indicates that nanoparticles can effectively adsorb heavy metals from contaminated water sources. The unique surface chemistry of these nanoparticles facilitates the binding of metal ions, thus enhancing their removal efficiency .

- Pigment Removal : The compound has also been utilized in the removal of pigments from industrial wastewater, showcasing its versatility as an adsorbent material .

Lubrication Properties

This compound has been investigated for its potential as a lubricant additive due to its favorable tribological properties.

- Enhanced Lubricity : Studies reveal that incorporating into lubricant formulations can significantly improve wear resistance and reduce friction. Specifically, wear area tests indicated up to a 90% reduction in wear when using formulations with increased concentrations of synthesized .

Medical Applications

The biocompatibility and non-toxic nature of open avenues for its use in medical fields.

- Drug Delivery Systems : Bismuth sulfide nanoparticles are being explored for their potential in drug delivery systems due to their ability to encapsulate therapeutic agents and facilitate targeted delivery .

- Antimicrobial Properties : Preliminary studies suggest that exhibits antimicrobial activity, making it a candidate for developing antibacterial coatings or treatments .

Summary Table of Applications

Mecanismo De Acción

The exact mechanism of action of bismuth(III) sulfide in various applications is not fully understood. it is known that bismuth ions can bind to proteins and inhibit enzymes such as urease and fumarase . In biomedical applications, bismuth-based nanoparticles exhibit desirable properties such as high X-ray attenuation, near-infrared absorbance, and excellent light-to-heat conversion efficiency .

Comparación Con Compuestos Similares

Bismuth(III) Oxide (Bi2O3): Used in similar applications but has different chemical properties and reactivity.

Bismuth Selenide (Bi2Se3): Shares structural similarities but has distinct electronic properties.

Bismuth Telluride (Bi2Te3): Known for its thermoelectric properties, making it useful in different applications compared to bismuth(III) sulfide.

Uniqueness: this compound is unique due to its specific structural properties, non-toxicity, and stability, making it highly suitable for photocatalytic and biomedical applications. Its ability to form nanostructures further enhances its versatility in scientific research.

Actividad Biológica

Bismuth(III) sulfide (BiS) is a compound of increasing interest in the field of medicinal chemistry and materials science due to its diverse biological activities. This article explores the biological properties of BiS, focusing on its antimicrobial, antifungal, and potential anticancer effects, supported by various studies and findings.

Overview of this compound

This compound is an inorganic compound that can be synthesized through various methods, including microwave synthesis and physical vapor deposition. Its unique properties make it suitable for applications in electronics, optics, and biomedicine. BiS exhibits a band gap of approximately 1.37 eV, which contributes to its optoelectronic applications .

Antimicrobial Activity

Recent studies have demonstrated that BiS possesses significant antimicrobial properties against various bacterial strains.

Case Study: Antibacterial Activity

- A study investigated the antimicrobial effects of bismuth(III) complexes against both Gram-positive and Gram-negative bacteria. The synthesized bismuth(III) halide compounds exhibited higher antibacterial activity compared to traditional antibiotics, particularly against strains such as Staphylococcus aureus and Escherichia coli .

- The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for conventional treatments, indicating their potential as effective antimicrobial agents.

Table 1: Antimicrobial Efficacy of Bismuth(III) Compounds

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Bi(III) Complex 1 | S. aureus | 15 |

| Bi(III) Complex 2 | E. coli | 25 |

| Bi(III) Complex 3 | Pseudomonas aeruginosa | 30 |

Antifungal Activity

BiS has also shown promising antifungal activity. A notable study reported that bismuth sulfide nanoparticles exhibited high antifungal efficacy against Candida albicans, achieving disinfection rates exceeding 99% .

Mechanism of Action

- The antifungal mechanism appears to involve disruption of the fungal cell membrane integrity and interference with cellular respiration processes. This multi-targeted approach enhances the effectiveness of BiS against resistant fungal strains.

Anticancer Potential

The anticancer properties of bismuth compounds are gaining attention, particularly in targeting specific cancer types.

Research Findings

- Studies have indicated that bismuth-based compounds can induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and subsequent cell death .

- Furthermore, bismuth complexes have been shown to inhibit key enzymes involved in tumor growth and metastasis.

Table 2: Anticancer Activity of Bismuth Compounds

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Bi(III)-Dithiocarbamate | Breast Cancer | 5 |

| Bi(III)-Phenyl Complex | Lung Cancer | 10 |

Análisis De Reacciones Químicas

Direct Combination of Elements

Elemental bismuth reacts with sulfur at high temperatures:

This method yields high-purity Bi₂S₃ in an evacuated silica tube after 96 hours .

Precipitation from Bismuth Salts

Reaction of bismuth(III) salts with hydrogen sulfide gas:

This method is widely used in laboratory settings .

| Method | Conditions | Yield/Purity |

|---|---|---|

| Elemental Reaction | 500°C, 96 hours | High purity |

| Precipitation | Aqueous H₂S, RT | Moderate yield |

Reactions with Acids

Bi₂S₃ reacts with both non-oxidizing and oxidizing acids:

Hydrochloric Acid (HCl)

In concentrated HCl with oxygen:

Hydrogen sulfide gas is released, identifiable by its odor .

Nitric Acid (HNO₃)

Reacts with hot dilute HNO₃, producing sulfur and nitric oxide:

This reaction is exothermic and proceeds rapidly under heated conditions .

Oxidation Reactions

Bi₂S₃ undergoes oxidation in the presence of strong oxidizing agents:

Reaction with Oxygen

At elevated temperatures:

The reaction is utilized in metallurgical processes to recover bismuth .

Reduction Reactions

Bi₂S₃ can be reduced to elemental bismuth under alkaline conditions:

Reduction by Tin(II)

This reaction is employed in analytical chemistry for bismuth recovery .

Reactions with Halogens

Bi₂S₃ reacts vigorously with halogens, forming bismuth trihalides:

Chlorination

The reaction proceeds at room temperature, yielding yellow bismuth(III) chloride .

Hydrolysis and Aqueous Behavior

Bi₂S₃ is sparingly soluble in water but hydrolyzes in acidic or alkaline media:

Hydrolysis in Water

This reaction is pH-dependent and accelerates under acidic conditions .

Reaction with Sulfides

Bi₂S₃ interacts with sulfide ions, forming soluble thio-complexes:

Dissolution in Excess Sulfide

This property is exploited in hydrometallurgical processes .

Thermal Decomposition

Bi₂S₃ decomposes at high temperatures (≥700°C), releasing sulfur vapors:

Research Insights

-

Morphological Control : Solvothermal synthesis using bismuth dithiocarbamate precursors in oleylamine or hexadecylamine yields Bi₂S₃ nanorods or flower-like architectures, influenced by solvent coordination strength .

-

Photoresponse Properties : Bi₂S₃ hierarchical structures exhibit a bandgap of , with photocurrent response times as short as 0.5 seconds, making them suitable for photodetectors .

Propiedades

IUPAC Name |

dibismuth;trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRGZHRFBQOYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2S3 | |

| Record name | bismuth(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1345-07-9 (Bi2S3) | |

| Record name | Bismuth sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601014434 | |

| Record name | Dibismuth trisulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12048-34-9, 1345-07-9 | |

| Record name | Bismuth sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibismuth trisulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibismuth trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZC47M60X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.